6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C₁₁H₁₅BrN₂ It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Tetrahydroquinoxaline derivatives with reduced electronic properties.
Scientific Research Applications
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methyl groups in its structure can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of three methyl groups and a bromine atom in its structure. These substituents confer specific chemical properties, such as increased hydrophobicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-6-8(12)4-5-10(9)14(11)3/h4-6,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRABMLJPNYDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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